Gold Surface Binding Stability: Lipoamide vs. Monothiol Linkers
Lipoamido-PEG3-alcohol features a lipoamide moiety that exhibits markedly enhanced binding stability to gold surfaces relative to standard monothiol-PEG linkers [1]. The cyclic disulfide forms a bidentate chelate with gold, rendering the resulting self-assembled monolayer (SAM) resistant to displacement by reducing agents such as dithiothreitol (DTT) [2]. This is a critical differentiator, as DTT is routinely used in biochemical protocols to reduce disulfide bonds in proteins, a condition under which monothiol SAMs fail [1].
| Evidence Dimension | Resistance to DTT-mediated desorption from gold surfaces |
|---|---|
| Target Compound Data | Lipoamide-PEG3-alcohol: Forms stable, DTT-resistant SAM (bidentate chelation) [1][2] |
| Comparator Or Baseline | Monothiol-PEG linkers: Readily removed by DTT (Cleland's Reagent) [1] |
| Quantified Difference | Qualitative: Lipoamide SAMs remain intact; monothiol SAMs are displaced [1] |
| Conditions | Gold surface modification; exposure to reducing agent DTT |
Why This Matters
For any application involving gold nanoparticles in reducing environments (e.g., intracellular delivery, biochemical assays containing DTT), Lipoamido-PEG3-alcohol provides a necessary and verifiable stability advantage that generic thiol linkers cannot match.
- [1] Iris Biotech GmbH. Lipoamide-PEGs Confer Extra Strong Binding. 2017. View Source
- [2] Dougan JA, Karlsson C, Smith WE, Graham D. Enhanced oligonucleotide-nanoparticle conjugate stability using thioctic acid modified oligonucleotides. Nucleic Acids Res. 2007;35(11):3668-75. View Source
